

A Technical Guide to 2F-Viminol: A Novel Psychoactive Opioid

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Compound of Interest

Compound Name: 2F-Viminol

Cat. No.: B1442990

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Introduction

2F-Viminol is a synthetic opioid and a derivative of Viminol, a compound developed by Zambon in the 1960s.^[1] Unlike its parent compound, which has seen limited medical use as an analgesic, **2F-Viminol** has never been approved for medical use and has emerged on the designer drug market.^[1] First identified in Sweden in 2019, it is one of many structurally atypical opioids to appear as novel psychoactive substances (NPS).^[1] This guide provides a comprehensive technical overview of **2F-Viminol**, focusing on its chemical properties, pharmacology, metabolism, and the analytical methods for its characterization.

Chemical Properties

2F-Viminol is structurally derived from Viminol by the substitution of a chlorine atom with a fluorine atom on the benzyl group.^[2] It belongs to the α -pyrrol-2-aminoethanol class of opioids.^[2]

Property	Value	Source
IUPAC Name	2-[di(butan-2-yl)amino]-1-[1-[(2-fluorophenyl)methyl]pyrrol-2-yl]ethanol	[1][3]
Molecular Formula	C ₂₁ H ₃₁ FN ₂ O	[1][4]
Molar Mass	346.490 g·mol ⁻¹	[1]
CAS Number	63880-43-3	[1]

Like its parent compound, **2F-Viminol** possesses three chiral centers, leading to the possibility of six different stereoisomers.[5][6] The pharmacology of Viminol is highly dependent on its stereochemistry, and it is presumed that the same holds true for **2F-Viminol**. [5][7]

Pharmacology

The pharmacological profile of **2F-Viminol** is understood primarily through the lens of its parent compound, Viminol. Research indicates that replacing the chlorine atom of Viminol with fluorine results in a compound with approximately twice the analgesic potency.[2]

Mechanism of Action & Receptor Activity

Viminol exerts its effects through a complex interaction with the opioid receptor system. It is supplied as a racemic mixture of stereoisomers, which have varying effects.[2]

- The 1S-(R,R)-disecbutyl isomer is a full agonist at the μ -opioid receptor, with a potency about 5.5 times that of morphine.[2][8]
- The 1S-(S,S)-disecbutyl isomer acts as an antagonist at the opioid receptors.[2][7][8]

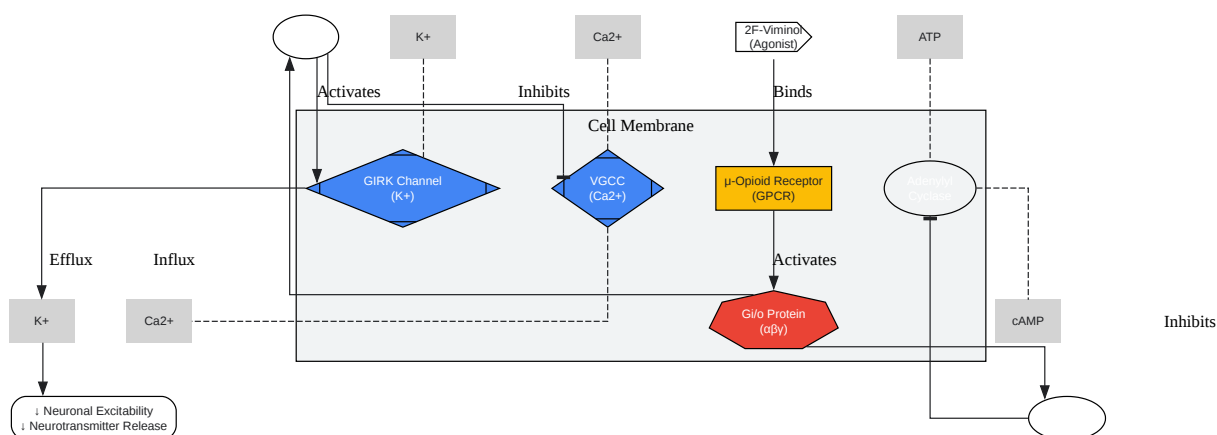
This combination of agonist and antagonist activity within the same racemic mixture gives Viminol a mixed agonist-antagonist profile, which may contribute to a lower potential for dependence compared to full μ -opioid agonists.[2][6][9] It is hypothesized that **2F-Viminol** shares this stereoisomer-dependent pharmacology.

Opioid Receptor Signaling Pathway

As an opioid agonist, the active isomers of **2F-Viminol** are expected to activate the canonical G-protein coupled receptor (GPCR) signaling cascade.^{[5][10]} Upon binding to the μ -opioid receptor, the agonist induces a conformational change, leading to the activation of an associated inhibitory G-protein (Gai/o).^{[10][11]} This initiates several downstream events:

- The G-protein dissociates into its $G\alpha$ and $G\beta\gamma$ subunits.^{[10][11]}
- The $G\alpha$ subunit inhibits the enzyme adenylyl cyclase, reducing the intracellular concentration of cyclic AMP (cAMP).^[11]
- The $G\beta\gamma$ subunit modulates ion channel activity, primarily by activating G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels (VGCCs).^{[10][11]}

The net effect of this pathway is a hyperpolarization of the neuron, leading to reduced neuronal excitability and a decrease in neurotransmitter release, which underlies the analgesic and other central nervous system effects of opioids.^[12]



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Figure 1: Simplified G-protein signaling pathway for μ -opioid receptor activation.

Quantitative Pharmacological Data

Comprehensive quantitative data on the binding affinity (K_i) and functional potency (EC_{50}) of **2F-Viminol** stereoisomers at opioid receptors are not available in publicly accessible literature. Such data would be essential for a complete pharmacological characterization. The tables below are presented as templates for such data.

Table 1: Opioid Receptor Binding Affinities (K_i , nM) of **2F-Viminol** Isomers

Isomer Configuration	μ -Opioid Receptor (MOR)	δ -Opioid Receptor (DOR)	κ -Opioid Receptor (KOR)
1S-(R,R) Agonist	Data Not Available	Data Not Available	Data Not Available
1S-(S,S) Antagonist	Data Not Available	Data Not Available	Data Not Available

| Other Isomers | Data Not Available | Data Not Available | Data Not Available |

Table 2: Opioid Receptor Functional Activity (EC_{50}/IC_{50} , nM) of **2F-Viminol** Isomers

Isomer Configuration	MOR Activity	DOR Activity	KOR Activity
1S-(R,R) Agonist	Data Not Available	Data Not Available	Data Not Available
1S-(S,S) Antagonist	Data Not Available	Data Not Available	Data Not Available

| Other Isomers | Data Not Available | Data Not Available | Data Not Available |

Metabolism

The in vitro metabolism of **2F-Viminol** has been investigated using human liver microsomes (HLMs).[13] These studies are crucial for predicting its in vivo metabolic fate, identifying active metabolites, and developing analytical methods for its detection in biological samples.

A study identified seven metabolites of **2F-Viminol**, formed primarily through N-dealkylation and hydroxylation.[13] The two principal proposed metabolic pathways were the N-dealkylation of one of the sec-butyl groups and a combination of N-dealkylation (sec-butyl) with subsequent hydroxylation.[13]

Table 3: Identified In Vitro Metabolites of **2F-Viminol**

Metabolite	Metabolic Pathway
M1	N-dealkylation (sec-butyl)
M2	N-dealkylation (sec-butyl) + Hydroxylation
M3-M7	Other N-dealkylated and hydroxylated species

Source: Adapted from Velez et al., 2023.[\[13\]](#)

Experimental Protocols

This section details the methodologies for key experiments relevant to the characterization of **2F-Viminol**.

In Vitro Metabolism Using Human Liver Microsomes (HLMs)

This protocol is based on the methodology used to determine the metabolic profile of **2F-Viminol**.[\[13\]](#)

- Objective: To identify metabolites of **2F-Viminol** generated by hepatic enzymes.
- Materials:
 - **2F-Viminol** standard
 - Pooled human liver microsomes (HLMs)
 - NADPH (cofactor)
 - Phosphate buffer (pH 7.4)
 - Acetonitrile (reaction termination)
 - Liquid chromatograph quadrupole-time-of-flight mass spectrometer (LC-QTOF-MS)
- Procedure:

- Preparation of Mixtures: Prepare three types of samples:
 - Standard: **2F-Viminol** in phosphate buffer.
 - Control: **2F-Viminol** and HLMS in phosphate buffer (without NADPH).
 - Reaction Mixture: **2F-Viminol**, HLMS, and NADPH in phosphate buffer.
- Incubation: Incubate all mixtures at 37°C with gentle agitation to facilitate metabolic reactions.
- Reaction Termination: Stop the reaction by adding an equal volume of cold acetonitrile. This precipitates the microsomal proteins.
- Sample Cleanup: Centrifuge the samples to pellet the precipitated proteins. Collect the supernatant.
- Analysis: Analyze the supernatant using LC-QTOF-MS to separate and identify the parent drug and its metabolites.
- Data Elucidation: Use metabolite identification software to propose structures for the detected metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns.[\[13\]](#)

Opioid Receptor Binding Assay (Radioligand Competition)

This is a standard protocol to determine the binding affinity (K_i) of a compound for a specific receptor.[\[9\]](#)[\[14\]](#)[\[15\]](#)

- Objective: To quantify the affinity of **2F-Viminol** isomers for μ , δ , and κ opioid receptors.
- Materials:
 - Cell membranes from cell lines stably expressing the human opioid receptor of interest (e.g., CHO-hMOR).
 - A subtype-specific radioligand (e.g., [3 H]DAMGO for MOR).

- Unlabeled **2F-Viminol** isomer (the test compound).
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Glass fiber filters.
- Scintillation counter.
- Procedure:
 - Incubation: In a series of tubes, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled **2F-Viminol** isomer.
 - Equilibration: Allow the binding reaction to reach equilibrium.
 - Filtration: Terminate the reaction by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the free radioligand.
 - Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
 - Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
 - Data Analysis: Plot the percentage of radioligand inhibition versus the concentration of the **2F-Viminol** isomer. Calculate the IC_{50} (the concentration of the isomer that inhibits 50% of the specific binding). Convert the IC_{50} to the inhibition constant (K_i) using the Cheng-Prusoff equation.

G-Protein Activation Assay ($[^{35}S]$ GTPyS Binding)

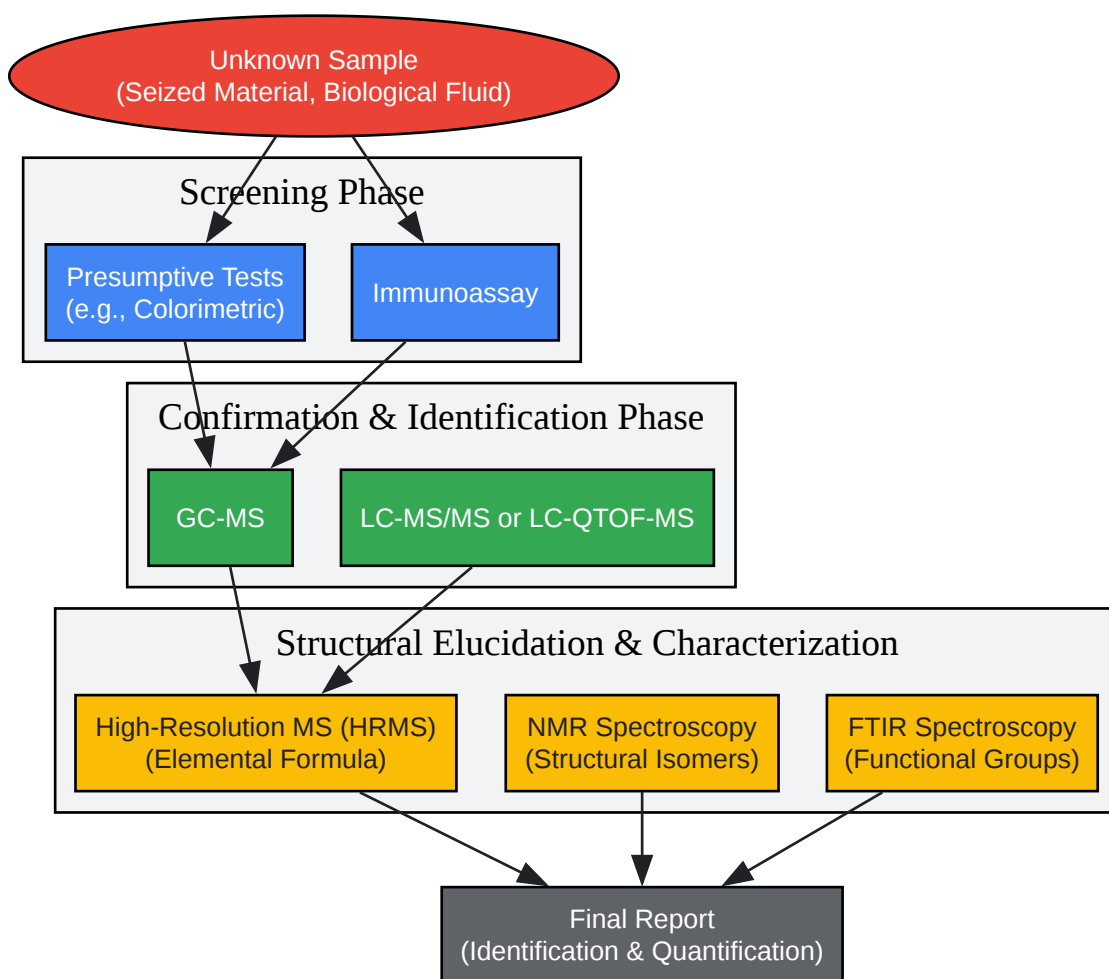
This functional assay measures the extent of G-protein activation following receptor stimulation by an agonist.[\[15\]](#)[\[16\]](#)

- Objective: To determine the potency (EC_{50}) and efficacy (E_{max}) of **2F-Viminol** isomers as agonists at opioid receptors.
- Materials:

- Cell membranes expressing the opioid receptor of interest.
- [^{35}S]GTPyS (a non-hydrolyzable GTP analog).
- GDP.
- **2F-Viminol** isomer (the test compound).
- Assay buffer.
- Procedure:
 - Pre-incubation: Pre-incubate the cell membranes with varying concentrations of the **2F-Viminol** isomer.
 - Reaction Initiation: Initiate the reaction by adding [^{35}S]GTPyS and GDP. Agonist-bound receptors will catalyze the exchange of GDP for [^{35}S]GTPyS on the $\text{G}\alpha$ subunit.
 - Incubation: Incubate to allow for [^{35}S]GTPyS binding.
 - Termination & Filtration: Terminate the reaction by rapid filtration, capturing the membranes with bound [^{35}S]GTPyS.
 - Quantification: Measure the amount of bound [^{35}S]GTPyS by scintillation counting.
 - Data Analysis: Plot the amount of [^{35}S]GTPyS bound versus the concentration of the **2F-Viminol** isomer. Use non-linear regression to determine the EC_{50} and E_{max} values.

Analytical Workflow for NPS Identification

The identification of an unknown NPS like **2F-Viminol** in seized materials or toxicological samples follows a structured analytical workflow.



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Figure 2: General analytical workflow for the identification of a novel psychoactive substance.

Conclusion

2F-Viminol represents a continuation of the trend of emerging novel synthetic opioids with atypical structures. Based on its relationship to Viminol, it is presumed to be a potent, stereochemically complex opioid with a mixed agonist-antagonist profile inherent to its racemic nature. The *in vitro* metabolic profile has been partially elucidated, providing a basis for its detection in forensic and clinical settings. However, a significant data gap exists regarding its quantitative pharmacology and *in vivo* toxicology. Further research, including receptor binding and functional assays on its isolated stereoisomers, is necessary to fully characterize its pharmacological profile and potential for harm.

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